1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
Brand Name: Vulcanchem
CAS No.: 941895-65-4
VCID: VC4610522
InChI: InChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26)
SMILES: CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4
Molecular Formula: C21H18N4O2S
Molecular Weight: 390.46

1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

CAS No.: 941895-65-4

VCID: VC4610522

Molecular Formula: C21H18N4O2S

Molecular Weight: 390.46

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea - 941895-65-4

Description

Structural Overview

Chemical Name:
1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea

Molecular Formula:
C19H16N4O2S

Molecular Weight:
364.42 g/mol

Key Functional Groups:

  • Quinazolinone core: A bicyclic structure containing a fused benzene and pyrimidine ring.

  • Thiophene moiety: A five-membered sulfur-containing aromatic ring.

  • Urea linkage: A carbonyl group flanked by two nitrogen atoms.

  • Substituted phenyl group: A methyl group attached to the phenyl ring.

This compound combines heterocyclic and aromatic systems, which are often associated with biological activity due to their ability to interact with enzymes and receptors.

Synthesis

The synthesis of 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea typically involves multi-step reactions starting from commercially available precursors. The general synthetic pathway includes:

  • Formation of the Quinazolinone Core:

    • Reacting anthranilic acid derivatives with formamide or similar reagents to construct the quinazolinone framework.

  • Introduction of the Thiophene Moiety:

    • The thiophene group is incorporated via alkylation or acylation reactions using thiophenemethyl halides or thiophene carboxylic acids.

  • Urea Formation:

    • The final step involves coupling the quinazolinone intermediate with a substituted phenyl isocyanate to form the urea bond.

Reaction Scheme (Simplified):

Anthranilic Acid Derivative+Thiophene DerivativeQuinazolinone IntermediateFinal Compound\text{Anthranilic Acid Derivative} + \text{Thiophene Derivative} \rightarrow \text{Quinazolinone Intermediate} \rightarrow \text{Final Compound}

Medicinal Chemistry

Compounds with similar structural motifs have been explored for various biological activities, including:

  • Anticancer Activity: Quinazolinones are known inhibitors of tyrosine kinases, which are critical in cancer cell signaling pathways.

  • Anti-inflammatory Properties: Urea derivatives often exhibit anti-inflammatory effects by modulating enzyme activity.

  • Antimicrobial Activity: Thiophene-containing compounds have shown efficacy against bacterial and fungal pathogens.

Enzyme Inhibition

The urea group can act as a hydrogen bond donor/acceptor, making this compound a candidate for enzyme inhibition studies, particularly targeting urease or proteases.

Analytical Characterization

To confirm the structure and purity of 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea, the following techniques are employed:

TechniquePurpose
NMR SpectroscopyIdentifies hydrogen and carbon environments within the molecule.
Mass SpectrometryConfirms molecular weight and fragmentation pattern.
IR SpectroscopyDetects functional groups (e.g., carbonyl, urea).
X-Ray CrystallographyDetermines the three-dimensional structure of crystals.
CAS No. 941895-65-4
Product Name 1-(4-Methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
Molecular Formula C21H18N4O2S
Molecular Weight 390.46
IUPAC Name 1-(4-methylphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea
Standard InChI InChI=1S/C21H18N4O2S/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-12H,13H2,1H3,(H2,22,24,26)
Standard InChIKey YDCVDZNTSXUIFD-LYBHJNIJSA-N
SMILES CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=CS4
Solubility not available
Last Modified Aug 17 2023

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